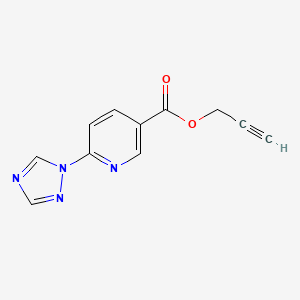

2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound that belongs to the class of pyridinecarboxylates. It has a molecular formula of C11H8N4O2 and an average mass of 228.207 Da .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes compounds similar to 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, has been reported in several studies . These compounds were synthesized using various techniques such as microwave irradiation, electrochemical multicomponent reactions, and copper-catalyzed reactions . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives, including 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, involve various steps such as N-C and N-N bond-forming oxidative coupling reactions, and cascade addition-oxidative cyclization of nitriles .Scientific Research Applications

Anticancer Agents

1,2,4-triazole derivatives have shown promising results as anticancer agents . For instance, a study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including ones similar to the compound . These derivatives were evaluated against three human cancer cell lines, and some showed promising cytotoxic activity .

Drug Discovery

1,2,3-triazoles, a related class of compounds, have found broad applications in drug discovery . They form part of essential building blocks like amino acids and nucleotides. They have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment . They can withstand acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures .

Polymer Chemistry

1,2,3-triazoles have applications in polymer chemistry . Their ability to form hydrogen bonds with different targets leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . Their strong dipole moment and hydrogen bonding ability make them useful in this field .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . Their unique chemical properties make them suitable for this application .

Materials Science

1,2,3-triazoles have found applications in materials science . Their high chemical stability and strong dipole moment make them useful in the development of new materials .

Safety and Hazards

The safety of similar 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . Some of the compounds demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . Therefore, 1,2,4-triazole derivatives like 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Mechanism of Action

Target of Action

The primary targets of 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .

Mode of Action

2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate interacts with its targets by inhibiting their proliferation . This is achieved through the induction of apoptosis, a process of programmed cell death .

Biochemical Pathways

It is known that the compound’s cytotoxic effects are related to its ability to induce apoptosis in cancer cells . This suggests that it may affect pathways related to cell survival and death.

Pharmacokinetics

Its effectiveness against cancer cells suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The result of 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of viable cancer cells, potentially slowing the progression of the disease .

properties

IUPAC Name |

prop-2-ynyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c1-2-5-17-11(16)9-3-4-10(13-6-9)15-8-12-7-14-15/h1,3-4,6-8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZNWEWJQUZBDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)C1=CN=C(C=C1)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-methoxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513919.png)

![2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl](/img/structure/B2513924.png)

![3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid](/img/structure/B2513926.png)

![((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2513927.png)

![3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2513931.png)

![1-(4-methylphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B2513936.png)